molecular formula C21H17F3N4O B289461 (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B289461
M. Wt: 398.4 g/mol
InChI Key: HLJWGGKLGXPORZ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide.

    Final Assembly: The final compound is assembled through a condensation reaction between the intermediate products.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-methyl-1-(2-pyridinyl)-5-{[3-(fluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
  • **3-methyl-1-(2-pyridinyl)-5-{[3-(chloromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one
  • **3-methyl-1-(2-pyridinyl)-5-{[3-(bromomethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

The presence of the trifluoromethyl group in (5E)-3-METHYL-1-(PYRIDIN-2-YL)-5-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYLIDENE)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H17F3N4O

Molecular Weight

398.4 g/mol

IUPAC Name

(5E)-3-methyl-1-pyridin-2-yl-5-[[3-(trifluoromethyl)anilino]methylidene]-6,7-dihydroindazol-4-one

InChI

InChI=1S/C21H17F3N4O/c1-13-19-17(28(27-13)18-7-2-3-10-25-18)9-8-14(20(19)29)12-26-16-6-4-5-15(11-16)21(22,23)24/h2-7,10-12,26H,8-9H2,1H3/b14-12+

InChI Key

HLJWGGKLGXPORZ-WYMLVPIESA-N

Isomeric SMILES

CC1=NN(C2=C1C(=O)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/CC2)C4=CC=CC=N4

SMILES

CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CNC3=CC=CC(=C3)C(F)(F)F)CC2)C4=CC=CC=N4

Origin of Product

United States

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